molecular formula C11H11ClN2S B13341060 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine

Cat. No.: B13341060
M. Wt: 238.74 g/mol
InChI Key: RPCFPUXRGVCNOP-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene ringsThe presence of the thiophene ring, which is known for its diverse biological activities, adds to the compound’s importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-thiouracil with appropriate chlorinating agents. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is usually carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
  • 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
  • 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine

Uniqueness

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C11H11ClN2S/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3

InChI Key

RPCFPUXRGVCNOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC(=C(C(=N2)Cl)C)C

Origin of Product

United States

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